

Application Notes and Protocols for Benzyl-PEG10-THP in Oncology Research

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Compound of Interest		
Compound Name:	Benzyl-PEG10-THP	
Cat. No.:	B11935176	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade proteins of interest, including those previously considered "undruggable." A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties.

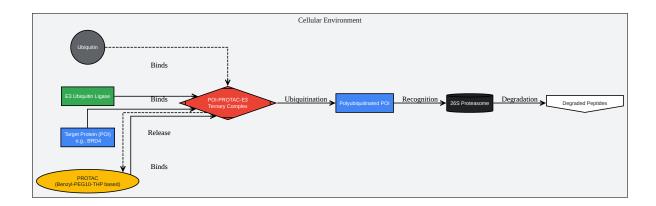
Benzyl-PEG10-THP is a versatile, heterobifunctional linker designed for the synthesis of PROTACs. It features a 10-unit polyethylene glycol (PEG) chain, which enhances solubility and cell permeability. The benzyl group provides a stable anchor for conjugation to a protein of interest (POI) ligand, while the tetrahydropyran (THP) group serves as a protecting group for a hydroxyl functionality, which can be deprotected to allow for conjugation to an E3 ligase ligand. This application note provides an overview of the potential applications of Benzyl-PEG10-THP in oncology research, with a focus on the development of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a well-validated cancer target.



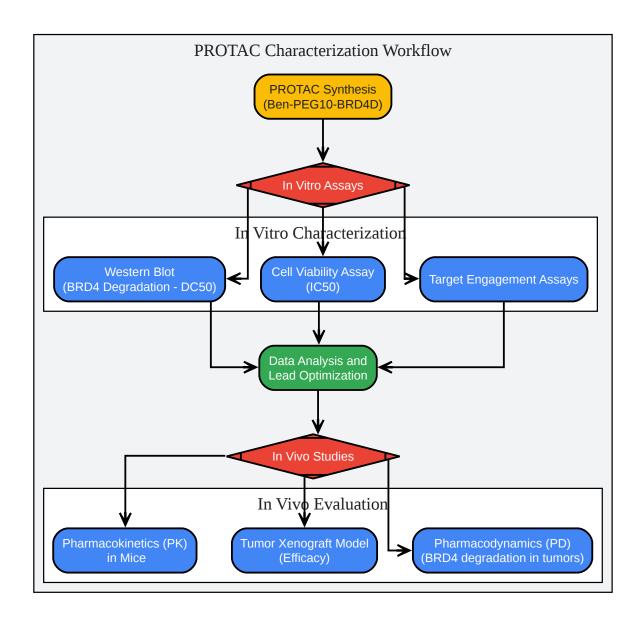
Mechanism of Action

A PROTAC synthesized using the **Benzyl-PEG10-THP** linker operates by inducing the degradation of its target protein. The process begins with the PROTAC simultaneously binding to both the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.









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